2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid

Catalog No.
S13577721
CAS No.
M.F
C9H7ClF2O2
M. Wt
220.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic aci...

Product Name

2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid

IUPAC Name

2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

InChI

InChI=1S/C9H7ClF2O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

QGHVPGKNQHXOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C(=O)O)(F)F

2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring and a difluoroacetic acid moiety. The molecular formula for this compound is C10_{10}H8_{8}ClF2_{2}O2_{2}, and it has a molecular weight of approximately 232.62 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the presence of both the difluoroacetic acid group and the chloro-substituent, which can enhance biological activity and stability.

The chemical reactivity of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid can be attributed to the electrophilic nature of the difluoromethyl group. It can undergo various reactions, including:

  • Nucleophilic substitution: The chlorine atom in the aromatic ring can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under specific conditions, this compound may lose carbon dioxide, leading to the formation of difluoromethylated products.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

Compounds containing difluoroacetic acid moieties have been studied for their biological activities, particularly in the realm of pharmaceuticals. Research indicates that 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid may exhibit:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects: The structural similarity to known anti-inflammatory drugs suggests potential therapeutic applications.
  • Antitumor activity: Some derivatives have been investigated for their ability to inhibit tumor growth in preclinical studies.

The exact biological activity of this specific compound requires further investigation through in vitro and in vivo studies.

Several synthetic pathways exist for producing 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid. Common methods include:

  • Direct fluorination: Using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride on appropriate precursors.
  • Chlorination followed by difluoromethylation: This method involves chlorinating a methyl-substituted phenyl compound followed by introducing the difluoromethyl group through nucleophilic substitution reactions.
  • Carboxylation reactions: Utilizing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid functionality onto a difluorinated aromatic substrate.

These methods can vary in yield and purity, necessitating optimization based on desired application.

The applications of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid span several fields:

  • Pharmaceuticals: Its potential as an anti-inflammatory and antimicrobial agent makes it a candidate for drug development.
  • Agrochemicals: The compound may serve as an intermediate in synthesizing herbicides or pesticides due to its structural features that enhance biological activity.
  • Material Science: Its unique chemical properties could be explored for use in developing advanced materials with specific functionalities.

Interaction studies are essential to understand how 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid interacts with biological systems. Preliminary studies would focus on:

  • Protein binding assays: To determine how well the compound binds to target proteins involved in disease pathways.
  • Metabolic studies: Understanding how the compound is metabolized in vivo can provide insights into its pharmacokinetics and potential toxicity.
  • Synergistic effects with other compounds: Investigating whether this compound enhances or diminishes the effects of existing drugs could lead to combination therapies.

Several compounds share structural similarities with 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Chloroacetic AcidChloro-substituted acetic acidSimpler structure; less fluorination
DiflufenicanDifluorinated phenoxy herbicideMore complex due to phenoxy group; used as herbicide
4-Chloro-3-methylphenyl DifluoroacetateChlorinated methyl-substituted derivativeSimilar fluorination but different substitution pattern
3,3-Difluoropropionic AcidDifluorinated propionic acidLacks aromatic character; simpler reactivity

Each of these compounds exhibits distinct properties that differentiate them from 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid, particularly concerning their biological activities and industrial applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.0102635 g/mol

Monoisotopic Mass

220.0102635 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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